β-Estradiol-β-D-Xylopyranoside
Description
β-Estradiol-β-D-Xylopyranoside is a metabolite of β-estradiol, where the steroid hormone is conjugated to a β-D-xylopyranose moiety via a glycosidic bond. Its molecular formula is C₂₃H₃₂O₆, with a molecular weight of 404.5 g/mol .
Properties
Molecular Formula |
C₂₃H₃₂O₆ |
|---|---|
Molecular Weight |
404.5 |
Synonyms |
GM 9005 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aglycones
Flavonoid Xylosides
- Myricetin-3-O-β-D-Xylopyranoside (C₂₀H₁₈O₁₁): A flavonoid derivative with antioxidant properties. Unlike β-estradiol-xyloside, its aglycone (myricetin) features a tricyclic flavonoid backbone, leading to distinct biological roles, such as free radical scavenging .
- Quercetin-3-O-β-D-Xylopyranoside: Exhibits antioxidant activity (IC₅₀ = 90.5 µM in DPPH assays) due to the catechol structure in quercetin, contrasting with β-estradiol-xyloside’s likely estrogenic signaling .
- Sakuranetin-4'-O-β-D-Xylopyranoside: A phytoalexin-xyloside with antifungal properties, highlighting how aglycone functionalization dictates biological specificity .
Ellagic Acid and Triterpenoid Xylosides
- 3,3′,4′-Tri-O-Methylellagic Acid-4-O-β-D-Xylopyranoside: Contains a polyphenolic aglycone with methoxy groups, enhancing lipophilicity and altering solubility compared to β-estradiol-xyloside .
- Cimigenol-3-O-β-D-Xylopyranoside: A triterpenoid-xyloside from Cimicifuga dahurica with anti-proliferative effects on MCF-7 breast cancer cells, demonstrating how non-steroidal aglycones can target similar pathways (e.g., hormone-related cancers) .
Modifications in Glycosidic Linkages and Substituents
- Kaempferol-3-O-α-L-Rhamnopyranosyl-(1→2)-β-D-Xylopyranoside: Features a disaccharide chain (rhamnose-xylose), increasing steric hindrance and reducing membrane permeability compared to β-estradiol-xyloside’s monosaccharide conjugation .
Spectroscopic and Crystallographic Comparisons
- Methyl-β-D-Xylopyranoside: Crystallizes in the monoclinic space group P2₁ (a = 7.893 Å, b = 6.908 Å, c = 7.709 Å, β = 113.4°). In contrast, β-estradiol-xyloside’s bulky aglycone likely disrupts crystal packing, favoring amorphous or alternative lattice arrangements .
- NMR Shifts: For β-estradiol-xyloside, the xylose C-4 signal is expected near 77.7 ppm (based on pNPβ-D-xylopyranoside comparisons), while esterified xylosides (e.g., pivaloyl-protected derivatives) show upfield shifts due to electron-withdrawing groups .
Key Differences and Implications
Aglycone Diversity : Estrogenic vs. antioxidant/antifungal activities arise from aglycone structure, guiding therapeutic applications.
Glycosidic Linkages: Branching (e.g., 1→6 linkages) or disaccharide chains reduce bioavailability compared to monosaccharide conjugates.
Synthetic Flexibility : Fluorination or deoxygenation enables tailored probes, whereas β-estradiol-xyloside’s natural derivation limits such modifications.
Physical Properties : Bulky aglycones (e.g., steroids) disrupt crystallization, impacting formulation strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
